molecular formula C16H16O B3081358 4'-Isopropyl-biphenyl-4-carboxaldehyde CAS No. 1100979-25-6

4'-Isopropyl-biphenyl-4-carboxaldehyde

Cat. No.: B3081358
CAS No.: 1100979-25-6
M. Wt: 224.3 g/mol
InChI Key: BODHEIQEYZEJHK-UHFFFAOYSA-N
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Description

4’-Isopropyl-biphenyl-4-carboxaldehyde, also known as 4-IPBC, is an organic compound with the molecular formula C16H16O and a molecular weight of 224.3 g/mol. This compound is characterized by the presence of an isopropyl group attached to one of the phenyl rings of biphenyl-4-carboxaldehyde. It is widely used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Isopropyl-biphenyl-4-carboxaldehyde can be synthesized through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of 4’-Isopropyl-biphenyl-4-carboxaldehyde often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-Isopropyl-biphenyl-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid group.

    Reduction: The aldehyde group can be reduced to an alcohol group.

    Substitution: The isopropyl group or the phenyl rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major product is 4’-Isopropyl-biphenyl-4-carboxylic acid.

    Reduction: The major product is 4’-Isopropyl-biphenyl-4-methanol.

    Substitution: The products depend on the specific reagents used in the reaction.

Scientific Research Applications

4’-Isopropyl-biphenyl-4-carboxaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving molecular interactions and biological pathways.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4’-Isopropyl-biphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The isopropyl group and biphenyl structure contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-carboxaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially less reactive in certain contexts.

    4-Phenylbenzaldehyde: Similar structure but without the isopropyl group, leading to different chemical properties.

    Biphenyl-4-carboxylic acid: The oxidized form of 4’-Isopropyl-biphenyl-4-carboxaldehyde, with different reactivity and applications.

Uniqueness

4’-Isopropyl-biphenyl-4-carboxaldehyde is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-12(2)14-7-9-16(10-8-14)15-5-3-13(11-17)4-6-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODHEIQEYZEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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